![molecular formula C13H21N5 B11735791 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and an ethyl group attached to the pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with butan-2-one under acidic conditions, followed by reduction and subsequent alkylation with ethyl iodide. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-5-amine: This compound lacks the butan-2-yl and ethyl groups, making it less complex and potentially less active in certain biological contexts.
tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound has a more complex structure with additional functional groups, leading to different biological activities and applications.
5-amino-1-methyl-1H-pyrazole-4-carbonitrile: This compound has a nitrile group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-11(3)18-13(6-7-15-18)9-14-12-8-16-17(5-2)10-12/h6-8,10-11,14H,4-5,9H2,1-3H3 |
InChI Key |
AJHUTSJLJBAJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)CC |
Origin of Product |
United States |
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